

2-Ethylfuran-d5 physical properties and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethylfuran-d5

Cat. No.: B12389244

[Get Quote](#)

Technical Guide: 2-Ethylfuran-d5

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physical properties and applications of **2-Ethylfuran-d5**, a deuterated analog of 2-ethylfuran. This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of furan and its derivatives in various matrices, particularly in food safety and quality control.

Core Physical and Chemical Properties

2-Ethylfuran-d5, also known as 2-(pentadeuterioethyl)furan, is a stable isotope-labeled compound. While specific experimental data for all physical properties of the deuterated form are not readily available, the properties of its non-deuterated counterpart, 2-ethylfuran, serve as a close proxy. The substitution of hydrogen with deuterium atoms results in a higher molecular weight but typically has a minimal impact on other physical properties such as boiling point and density.

Data Presentation: Physical and Chemical Properties

Property	2-Ethylfuran-d5	2-Ethylfuran (for comparison)
Molecular Formula	C ₆ H ₃ D ₅ O	C ₆ H ₈ O
Molecular Weight	101.16 g/mol [1][2]	96.13 g/mol
CAS Number	2477520-26-4	3208-16-0
Appearance	Assumed to be a colorless to pale yellow liquid	Colorless to pale yellow liquid
Boiling Point	No data available	92-93 °C at 768 mmHg[3]
Density	No data available	0.912 g/mL at 25 °C[4]
Refractive Index	No data available	n ₂₀ /D 1.439

Synthesis of 2-Ethylfuran-d5

A detailed, publicly available experimental protocol for the synthesis of **2-Ethylfuran-d5** could not be identified in the reviewed literature. However, general methods for the synthesis of deuterated compounds are well-established. These typically involve using a deuterated starting material or employing a deuterated reducing agent in the synthesis pathway. For instance, a common approach for introducing a deuterated ethyl group would be to use a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide, in a coupling reaction with a suitable furan precursor. Another possibility is the reduction of a corresponding acetylfuran with a deuterated reducing agent. Custom synthesis of such deuterated compounds is offered by specialized chemical laboratories.[5]

Experimental Protocol: Quantification of Furans in Food Samples using 2-Ethylfuran-d5 as an Internal Standard

2-Ethylfuran-d5 is a critical internal standard for the accurate quantification of furan and alkylfurans in food products by gas chromatography-mass spectrometry (GC-MS).[6] Isotope dilution mass spectrometry is a powerful analytical technique that corrects for sample matrix effects and variations in sample preparation and instrument response.

Objective: To determine the concentration of furan and its derivatives in a food matrix using headspace solid-phase microextraction (HS-SPME) followed by GC-MS, with **2-Ethylfuran-d5** as an internal standard.

Materials and Reagents:

- Analytes: Furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, 2-pentylfuran
- Internal Standard: **2-Ethylfuran-d5** solution of known concentration
- Sample Matrix: e.g., coffee, fruit juice, infant formula
- Sodium Chloride (NaCl)
- Deionized Water
- HS-SPME Vials (20 mL) with septa
- SPME Fiber Assembly: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- HS-SPME Autosampler

Procedure:

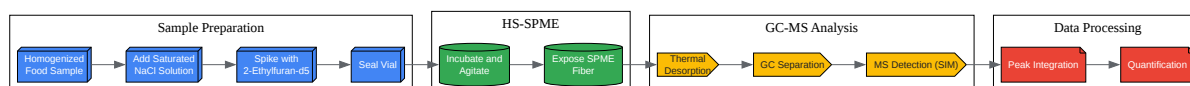
- Sample Preparation:
 - Weigh a homogenized portion of the food sample (e.g., 1-5 g) into a 20 mL headspace vial.
 - Add a saturated NaCl solution (e.g., 5 mL) to the vial to increase the volatility of the analytes.
 - Spike the sample with a known amount of the **2-Ethylfuran-d5** internal standard solution.

- Immediately seal the vial with a septum cap.
- HS-SPME Extraction:
 - Place the vial in the autosampler tray.
 - Incubate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow the analytes to partition into the headspace.
 - Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-30 minutes) to adsorb the volatile compounds.
- GC-MS Analysis:
 - After extraction, the SPME fiber is retracted and immediately transferred to the GC inlet for thermal desorption of the analytes.
 - GC Conditions (example):
 - Column: A non-polar or medium-polarity column, such as one based on 5% phenyl-methylpolysiloxane (e.g., HP-5MS) or a specialized column for volatile compounds, is typically used.[\[7\]](#)
 - Injector Temperature: 250-280 °C
 - Oven Temperature Program: Start at a low temperature (e.g., 35-40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 200-250 °C) to elute all compounds of interest.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
[\[8\]](#)

- Ions to Monitor:
 - Quantification and qualifier ions for each target analyte.
 - Quantification and qualifier ions for **2-Ethylfuran-d5**.
- Data Analysis and Quantification:
 - Identify the peaks of the target analytes and the internal standard based on their retention times and specific mass-to-charge ratios (m/z).
 - Integrate the peak areas for the quantification ion of each analyte and the internal standard.
 - Calculate the response factor for each analyte relative to the internal standard using calibration standards.
 - Quantify the concentration of each analyte in the sample using the internal standard method.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of furans using **2-Ethylfuran-d5**.



[Click to download full resolution via product page](#)

Caption: Workflow for furan analysis using **2-Ethylfuran-d5**.

Metabolic Pathways

There is no evidence to suggest that **2-Ethylfuran-d5** is used in studies of specific signaling pathways. Its primary application is as an analytical tool. The metabolic fate of non-deuterated 2-ethylfuran is expected to be similar to that of other furans, which can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates.[9][10] However, the deuteration on the ethyl group may alter the rate of metabolism (a phenomenon known as the kinetic isotope effect), which is a principle leveraged in the development of deuterated drugs to improve their pharmacokinetic profiles.[2]

This technical guide provides a comprehensive overview of **2-Ethylfuran-d5**, highlighting its physical properties and its significant role as an internal standard in the analytical quantification of furans. The provided experimental protocol and workflow diagram offer a practical framework for researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Ethyl-d5)furan (~90%) | C₆H₈O | CID 168476205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Ethylfuran | 3208-16-0 [chemicalbook.com]
- 4. 2-ethylfuran [stenutz.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2-Ethylfuran-d5 physical properties and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12389244#2-ethylfuran-d5-physical-properties-and-molecular-weight\]](https://www.benchchem.com/product/b12389244#2-ethylfuran-d5-physical-properties-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com